
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that features a combination of oxazolidine, morpholine, and oxalamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Oxalamide Formation: The final step involves the reaction of the sulfonylated oxazolidine with oxalyl chloride and morpholine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.
Reduction: The oxazolidine ring can be reduced to an amino alcohol under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Amino alcohol derivative.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activity. The presence of the oxazolidine and morpholine rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The sulfonyl group is known to enhance the solubility and bioavailability of drug molecules, making it a promising candidate for further development.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism by which N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazolidine ring could facilitate binding to specific molecular targets, while the sulfonyl group could enhance its interaction with hydrophilic environments.
Comparación Con Compuestos Similares
Similar Compounds
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-piperidinoethyl)oxalamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-ethylaminoethyl)oxalamide: Similar structure but with an ethylamino group instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide distinguishes it from its analogs. Morpholine is known for its stability and ability to enhance the solubility of compounds, which could make this compound more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Q & A
Q. Basic: What are the critical steps and optimization strategies for synthesizing N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide?
Answer:
The synthesis typically involves three key stages:
- Sulfonylation of oxazolidine: Reacting 4-methoxyphenylsulfonyl chloride with oxazolidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-oxazolidine intermediate. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio) .
- Methylation and coupling: Introducing the methyl linker via nucleophilic substitution, followed by oxalamide formation using oxalyl chloride and 2-morpholinoethylamine. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency .
- Purification: Chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and adjusting pH during workup minimizes byproducts .
Key Optimization Parameters:
Step | Critical Variables | Optimal Conditions |
---|---|---|
Sulfonylation | Temperature, solvent polarity | 0–5°C, DCM |
Coupling | Solvent polarity, reaction time | THF, 24 h |
Purification | Mobile phase composition | Ethyl acetate:hexane (3:7) |
Q. Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the sulfonyl group (δ 7.6–8.0 ppm for aromatic protons) and oxazolidine ring protons (δ 3.5–4.5 ppm). 2D NMR (HSQC, HMBC) verifies connectivity .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ expected ~522.18 g/mol) validates molecular formula .
- IR Spectroscopy: Peaks at ~1670 cm−1 (amide C=O) and ~1150 cm−1 (sulfonyl S=O) confirm functional groups .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects in biological interactions .
Q. Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data between structural analogs?
Answer:
Contradictions often arise from variations in substituents (e.g., 4-methoxy vs. 4-fluoro phenyl groups) or assay conditions. A systematic approach includes:
- Comparative SAR Analysis: Synthesize analogs with incremental modifications (e.g., replacing morpholinoethyl with piperazinyl) and test activity against targets like kinase enzymes .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature variations .
- Computational Docking: Compare binding affinities of analogs to target proteins (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .
Example Data Discrepancy Resolution:
Analog | Substituent | IC50 (µM) | Assay Condition |
---|---|---|---|
A | 4-OCH3 | 2.1 | pH 7.4, 37°C |
B | 4-F | 5.8 | pH 6.8, 25°C |
Adjusting pH to 7.4 and retesting Analog B reduced IC50 to 3.2 µM, aligning trends with Analog A . |
Q. Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies: Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). Pre-incubate the compound with the enzyme (e.g., tyrosine kinase) and monitor substrate turnover via fluorescence .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to identify driving forces (e.g., hydrophobic vs. hydrogen-bond interactions) .
- Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning of active sites) to pinpoint residues critical for inhibition .
Case Study:
ITC revealed a ΔH-driven binding (−12.5 kcal/mol) to kinase ATP pockets, suggesting strong hydrogen bonding with the sulfonyl group .
Q. Basic: How does the compound’s stability under varying pH and temperature conditions influence experimental design?
Answer:
- pH Stability: The sulfonamide group hydrolyzes at pH > 9.0, necessitating buffers (e.g., phosphate, pH 7.4) for long-term storage .
- Thermal Stability: Decomposition above 180°C (DSC data) limits high-temperature reactions. Use inert atmospheres (N2/Ar) during synthesis .
Recommended Storage Conditions:
Parameter | Optimal Range |
---|---|
Temperature | −20°C |
Solvent | Anhydrous DMSO |
pH | 6.5–7.5 |
Q. Advanced: How can computational methods predict and optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (∼2.1), suggesting moderate blood-brain barrier penetration. Adjust morpholinoethyl groups to reduce logP if CNS toxicity is a concern .
- Molecular Dynamics (MD): Simulate binding persistence (e.g., 100 ns trajectories) to assess target residence time .
- Metabolite Prediction: CYP450 docking (e.g., CYP3A4) identifies potential oxidation sites (e.g., methoxy → hydroxyl) for metabolite synthesis and testing .
Propiedades
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O7S/c1-28-15-2-4-16(5-3-15)31(26,27)23-10-13-30-17(23)14-21-19(25)18(24)20-6-7-22-8-11-29-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERSDPTOWNKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.